molecular formula C8H5BrFN3S B13214238 5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine

5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B13214238
M. Wt: 274.12 g/mol
InChI Key: ADOXIJLDKQGJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of 3-bromo-5-fluoroaniline with thiocarbonyl compounds under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The thiadiazole ring can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorophenol
  • 3-Bromo-5-fluorophenyl acetate
  • 3-Bromo-5-fluorobenzeneboronic acid

Uniqueness

5-(3-Bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5BrFN3S

Molecular Weight

274.12 g/mol

IUPAC Name

5-(3-bromo-5-fluorophenyl)-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13)

InChI Key

ADOXIJLDKQGJPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NC(=NS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.